(3R)-3-[[(E)-4-amino-2-[[2-[[(2S)-2,3-dihydroxypropanoyl]amino]acetyl]amino]-4-oxobut-2-enoyl]amino]-2-oxoazetidine-1-sulfonic acid
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Overview
Description
(3R)-3-[[(E)-4-amino-2-[[2-[[(2S)-2,3-dihydroxypropanoyl]amino]acetyl]amino]-4-oxobut-2-enoyl]amino]-2-oxoazetidine-1-sulfonic acid is a monobactam antibiotic isolated from the culture filtrate of Cytophaga johnsonae PB-5266. It exhibits weak antibacterial activity against a sensitive mutant of Escherichia coli to beta-lactam antibiotics . The chemical structure of PB-5266C includes a dehydroasparagine residue, which distinguishes it from other monobactams .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PB-5266C involves the fermentation of Cytophaga johnsonae PB-5266. The culture broth is subjected to various purification processes to isolate the antibiotic . The specific synthetic routes and reaction conditions for PB-5266C are not extensively documented in the literature.
Industrial Production Methods
Industrial production of PB-5266C follows similar fermentation processes used for other antibiotics. The large-scale cultivation of Cytophaga johnsonae in bioreactors, followed by downstream processing, including filtration, extraction, and purification, is employed to obtain the antibiotic in significant quantities .
Chemical Reactions Analysis
Types of Reactions
PB-5266C undergoes several chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups present in PB-5266C.
Substitution: The antibiotic can undergo substitution reactions, particularly at the dehydroasparagine residue.
Common Reagents and Conditions
Common reagents used in the reactions involving PB-5266C include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the antibiotic .
Scientific Research Applications
PB-5266C has several scientific research applications, including:
Chemistry: Used as a model compound to study the chemical properties and reactions of monobactams.
Biology: Employed in research to understand the mechanisms of action of beta-lactam antibiotics.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those caused by beta-lactam-sensitive mutants.
Industry: Utilized in the development of new antibiotics and as a reference compound in quality control processes
Mechanism of Action
PB-5266C exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It targets penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. By binding to these proteins, PB-5266C disrupts cell wall synthesis, leading to bacterial cell lysis and death .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to PB-5266C include other monobactams such as:
Aztreonam: A monobactam antibiotic with a similar mechanism of action but different chemical structure.
Tigemonam: Another monobactam with distinct antibacterial properties.
Carumonam: A monobactam used in clinical settings for its antibacterial activity
Uniqueness
PB-5266C is unique due to its dehydroasparagine residue, which is not present in other monobactams.
Properties
CAS No. |
108065-96-9 |
---|---|
Molecular Formula |
C12H17N5O10S |
Molecular Weight |
423.353 |
IUPAC Name |
(3R)-3-[[(E)-4-amino-2-[[2-[[(2S)-2,3-dihydroxypropanoyl]amino]acetyl]amino]-4-oxobut-2-enoyl]amino]-2-oxoazetidine-1-sulfonic acid |
InChI |
InChI=1S/C12H17N5O10S/c13-8(20)1-5(15-9(21)2-14-11(23)7(19)4-18)10(22)16-6-3-17(12(6)24)28(25,26)27/h1,6-7,18-19H,2-4H2,(H2,13,20)(H,14,23)(H,15,21)(H,16,22)(H,25,26,27)/b5-1+/t6-,7+/m1/s1 |
InChI Key |
CFFFTCICFURLIB-FASBUVPQSA-N |
SMILES |
C1C(C(=O)N1S(=O)(=O)O)NC(=O)C(=CC(=O)N)NC(=O)CNC(=O)C(CO)O |
Origin of Product |
United States |
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